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Compound of Interest

Compound Name: Lesinurad Impurity C
CAS No.: 1038366-57-2
Cat. No.: B601860
Get Quote
. J

Executive Summary

Lesinurad Impurity C, identified chemically as 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-ox0-4,5-
dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid, represents a critical oxidative or hydrolytic
degradation product of the urate transporter inhibitor Lesinurad. Unlike the parent drug, which
features a bromine atom at the C5 position of the triazole ring, Impurity C is characterized by
the substitution of bromine with a hydroxyl group, which predominantly exists as the oxo-
tautomer (triazolone).

This guide details the structural elucidation, mechanistic formation, and analytical profiling of
Impurity C to support rigorous quality control in drug development.

Chemical Identity & Structural Elucidation[1]

The identification of Impurity C is based on the loss of the halogen (Bromine) and the gain of
an oxygen moiety, resulting in a significant shift in polarity and molecular weight.

Core Chemical Data

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b601860#bc-rfq
https://www.benchchem.com/product/b601860/docs?utm_src=pdf-body#chemical-structure-and-characterization-of-lesinurad-impurity-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Technical Specification

Common Name

Lesinurad Impurity C

Chemical Name

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-
dihydro-1H-1,2,4-triazol-3-yl]thioJacetic acid

CAS Registry Number

1384208-36-9

Molecular Formula

C17H15N303S

Molecular Weight

341.38 g/mol

Parent Drug MW

404.28 g/mol (Lesinurad)

Mass Shift

-62.9 Da (Loss of Br [79.9], Gain of OH [17.0])

Appearance

Off-white to pale yellow solid

Structural Analysis

The core structural divergence lies in the 1,2,4-triazole ring. In Lesinurad, the C5 position is

brominated. In Impurity C, this position is hydroxylated.

o Tautomerism: The 5-hydroxy-triazole structure is subject to keto-enol tautomerism. In

solution and solid state, the equilibrium strongly favors the 5-oxo (lactam) form over the 5-

hydroxy (lactim) form. This tautomeric shift results in the loss of aromaticity in the triazole

ring, altering the UV absorption profile slightly compared to the parent.

» Acidity: The molecule retains the carboxylic acid tail (

), maintaining solubility in basic agueous media. The newly formed triazolone moiety
introduces a weakly acidic proton on the ring nitrogen (

).
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Figure 1: Structural relationship between Lesinurad and Impurity C, highlighting the
nucleophilic substitution at the triazole ring.

Mechanistic Origin: Formation Pathways

Impurity C is primarily classified as a degradation product formed via hydrolysis, though it can
also arise as a process impurity if the bromination step is compromised.

Hydrolytic Degradation (Primary Pathway)
The C-Br bond on the 1,2,4-triazole ring is susceptible to Nucleophilic Aromatic Substitution (
). Under basic conditions (often used during the final ester hydrolysis step of Lesinurad

synthesis) or prolonged exposure to moisture, the hydroxide ion attacks the C5 position,
displacing the bromide leaving group.

Synthetic Carryover

If the synthesis involves a pre-cursor triazolone that is subsequently brominated (using
reagents like

), incomplete bromination or hydrolysis of the brominating agent can leave residual amounts of
the oxo-species, which persists as Impurity C.
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Figure 2: Mechanism of Hydrolytic Degradation yielding Lesinurad Impurity C.

Analytical Strategy & Characterization

Distinguishing Impurity C from the parent API requires specific chromatographic and
spectroscopic techniques due to their structural similarity.

High-Performance Liquid Chromatography (HPLC)

Impurity C is significantly more polar than Lesinurad due to the replacement of the lipophilic
Bromine atom with a hydrophilic Oxo/Hydroxy group.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).
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» Mobile Phase: Gradient elution with Ammonium Formate buffer (pH 3.5) and Acetonitrile.

e Retention Time (RT): Impurity C will elute earlier (lower Relative Retention Time, RRT < 1.0)
compared to Lesinurad.[1][2][3][4]1[5][6][7][8][9]

o Estimated RRT: ~0.85 - 0.90 (Method dependent).

Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation of Impurity C.

Feature Lesinurad (Parent) Impurity C
Monoisotopic Mass 403.00 Da 341.08 Da
[M+H]*+ m/z ~404.0 / 406.0 ~342.1

1:1 Doublet (Characteristic of ) )
Isotope Pattern Singlet (No Bromine present)
19Br/51Br)

Loss of -CH2COOH, loss of Br. Loss of -CH2COOH, loss of

Fragmentation )
[10] CO (from oxo ring).

Diagnostic Rule: The absence of the characteristic Bromine isotope doublet (M and M+2 peaks
of equal intensity) is the primary MS signature for Impurity C.

Nuclear Magnetic Resonance (NMR)

» 'H NMR: The spectrum will largely resemble Lesinurad (cyclopropyl and naphthalene signals
remain unchanged). The key difference is the absence of any shift influence from the
bromine and potentially a shift in the NH proton of the triazole ring if visible (broad singlet
~11-12 ppm for the amide-like NH).

e 13C NMR: The C5 carbon signal of the triazole ring shifts significantly upfield (from ~140 ppm
C-Br to ~155-160 ppm C=0/C-OH).

Regulatory & Safety Context

Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity C is considered a degradation product.
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e Reporting Threshold: >0.05% (or 0.10% depending on dose).
« |dentification Threshold: >0.10% (for max daily dose < 29).
» Qualification: If levels exceed 0.15% (or 1.0 mg daily intake), toxicity qualification is required.

o Genotoxicity: As a des-bromo analog, it does not introduce new structural alerts (such as
epoxides or nitro groups) typically associated with genotoxicity, but standard in silico (QSAR)
assessment is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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